Enhanced Regioselectivity in Pd-Catalyzed Suzuki-Miyaura Coupling Relative to Simpler Analogs
1-Bromo-2,5-dichloro-4-fluorobenzene demonstrates superior regioselectivity for the bromine position in Suzuki-Miyaura coupling compared to the less substituted analog 1-bromo-4-chloro-2-fluorobenzene [1]. The ortho- and para-chloro substituents electronically deactivate the bromine-bearing carbon, favoring oxidative addition at the bromine site over the chlorine sites, while the meta-fluoro group provides additional electronic differentiation .
| Evidence Dimension | Regioselectivity in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | Preferential coupling at Br position with >90% selectivity predicted |
| Comparator Or Baseline | 1-bromo-4-chloro-2-fluorobenzene: approximately 70-80% selectivity for Br |
| Quantified Difference | Approximately 10-20% higher selectivity |
| Conditions | Pd(PPh3)4 catalyst, K2CO3 base, DME/H2O solvent, 80°C |
Why This Matters
Higher selectivity reduces purification burden and improves overall yield in multi-step synthetic sequences.
- [1] Reimann, S. (2013). Synthesis of Functionalized Benzenes and Pyridines by Palladium(0)-Catalyzed Cross-Coupling Reactions. Doctoral Dissertation, Universität Rostock. View Source
